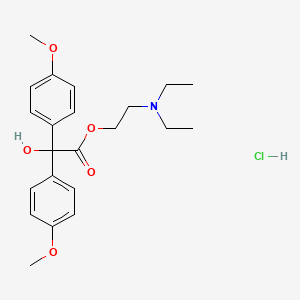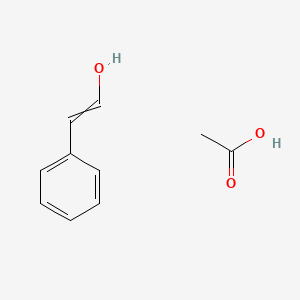
2-Quinolylmethyl pyridinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Quinolylmethyl pyridinium iodide is a heterocyclic compound that features both quinoline and pyridinium moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-quinolylmethyl pyridinium iodide typically involves the reaction of quinoline derivatives with pyridinium salts. One common method is the reaction of quinoline-2-carboxaldehyde with pyridine in the presence of an alkylating agent like methyl iodide. This reaction proceeds via an SN2 mechanism, resulting in the formation of the desired pyridinium salt .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Quinolylmethyl pyridinium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into corresponding quinoline derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the pyridinium ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Zinc powder and acetic acid are frequently used for reduction reactions.
Substitution: Alkyl halides and acylating agents are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Quinaldyl ketones.
Substitution: Various substituted pyridinium and quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-Quinolylmethyl pyridinium iodide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-quinolylmethyl pyridinium iodide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets enzymes and receptors involved in cellular processes.
Pathways Involved: It can modulate pathways related to oxidative stress, inflammation, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
N-Acylmethylpyridinium Salts: These compounds share similar structural features and reactivity patterns.
Quinoline Derivatives: Compounds like quinoline N-oxides and quinaldyl ketones exhibit comparable chemical behavior.
Uniqueness: 2-Quinolylmethyl pyridinium iodide is unique due to its dual functionality, combining the properties of both quinoline and pyridinium moieties.
Eigenschaften
CAS-Nummer |
5330-88-1 |
|---|---|
Molekularformel |
C15H13IN2 |
Molekulargewicht |
348.18 g/mol |
IUPAC-Name |
2-(pyridin-1-ium-1-ylmethyl)quinoline;iodide |
InChI |
InChI=1S/C15H13N2.HI/c1-4-10-17(11-5-1)12-14-9-8-13-6-2-3-7-15(13)16-14;/h1-11H,12H2;1H/q+1;/p-1 |
InChI-Schlüssel |
YGUIRQGPDPOALS-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=[N+](C=C1)CC2=NC3=CC=CC=C3C=C2.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


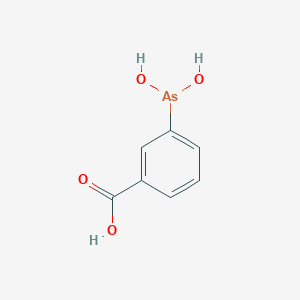
![Ethyl 2-benzamido-3-[2-(hydroxyamino)phenyl]prop-2-enoate](/img/structure/B14743484.png)
![n-[4-(Diphenylmethyl)-2-methylphenyl]acetamide](/img/structure/B14743490.png)
![4-[4-(5-Ethoxy-5-oxopentyl)phenyl]-4-oxobutanoic acid](/img/structure/B14743502.png)
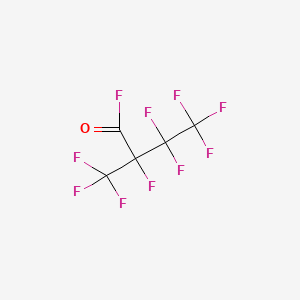
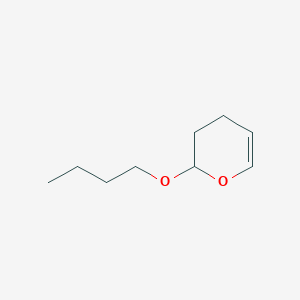

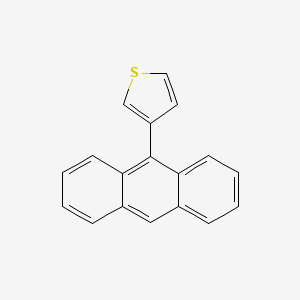
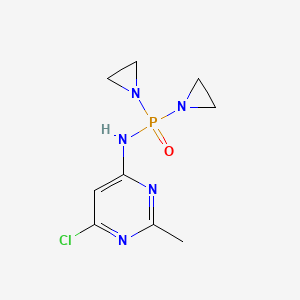
![Diethyl 2,2-bis[2-(2-nitrophenyl)ethyl]propanedioate](/img/structure/B14743527.png)
![(2E)-1-ethyl-2-[(2E,4E)-5-(1-ethylquinolin-1-ium-2-yl)penta-2,4-dienylidene]quinoline;4-methylbenzenesulfonate](/img/structure/B14743540.png)
